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Compound of Interest

Compound Name: Aflavazole

cat. No.: B161664

Based on the first total synthesis of the anti-insectan indole diterpenoid Aflavazole, this
document outlines the key strategies and protocols employed in its chemical construction. The
synthesis was first reported by Li, et al., in the Journal of the American Chemical Society in
2016.[1][2] Aflavazole is a complex natural product isolated from the fungus Aspergillus flavus,
featuring a sterically congested and densely substituted molecular architecture.[2][3]

Retrosynthetic Analysis and Strategy

The synthesis strategy is designed to address the significant steric challenges of the
Aflavazole scaffold. The overall approach is a divergent synthesis, where a common precursor
can be used to generate multiple related natural products.[4] The final steps to achieve
Aflavazole involve the reductive cleavage of a benzyl ether and a desulfonation reaction.[3]
This key precursor is an elaborate arene, which is assembled through a critical
electrocyclization-aromatization sequence. The precursor for this sequence is a triene, formed
via a Julia-Kocienski olefination and a Stille-Migita coupling, demonstrating a sophisticated
approach to constructing the multi-substituted aromatic system.[3]

Synthetic Workflow Overview

The forward synthesis begins with the preparation of key building blocks, which are then
strategically combined to assemble the complex polycyclic core. The final stages of the
synthesis focus on the formation of the unique pentasubstituted arene motif.
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Caption: High-level workflow for the total synthesis of Aflavazole.
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Key Experimental Protocols

The synthesis is characterized by several key transformations designed to build complexity and
control stereochemistry. The protocols outlined here are based on the published methodology.

[3]

Stage 1: Synthesis of Allyl lodide Intermediate

The synthesis of the crucial allyl iodide intermediate (17) involves multiple steps starting from a
known precursor. A key transformation includes a palladium-catalyzed methoxycarbonylation to
generate an ester (30), which is then reduced and subjected to an iodination reaction using
triphenylphosphine, iodine, and imidazole to furnish the target allyl iodide.[3]

Stage 2: Assembly of the Polycyclic Core

With the allyl iodide in hand, the core structure is assembled. A Nozaki-Hiyama reaction of the
iodide with acetaldehyde is used to form a key alcohol (31) as a single diastereomer. Following
this, the exocyclic olefin is hydrogenated with excellent facial selectivity using sodium
borohydride and nickel(ll) chloride to produce the advanced intermediate (32).[3]

Stage 3: Arene Formation via Electrocyclization

This stage is a critical part of the synthesis and involves a powerful sequence of reactions to
construct the pentasubstituted arene ring of Aflavazole.

« Stille-Migita Coupling: An advanced intermediate (11) is coupled with a stannane partner
(33) to yield compound 34.[3]

» Julia-Kocienski Olefination: Compound 34 undergoes a Julia-Kocienski olefination to
generate a key triene intermediate (10).[3]

o Electrocyclization and Oxidation: The triene (10) is heated to 90 °C to induce a 61t
electrocyclization. The resulting cyclic compound is then immediately oxidized with 2,3-
Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to furnish the fully aromatic arene (36) in an
82% overall yield for the two steps.[3]
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Caption: Key steps in the formation of the aromatic core of Aflavazole.

Stage 4: Final Conversion to Aflavazole

The final steps convert the advanced arene intermediate into the natural product.

» Reductive Cleavage: The benzyl ether protecting group on arene 36 is removed using a
reductive cleavage protocol with titanium tetrachloride (TiCls) and triethylsilane (EtsSiH).[3]

o Desulfonation: The synthesis is completed by a desulfonation reaction using magnesium in
methanol to afford Aflavazole.[3]

Summary of Key Transformations

The following table summarizes the principal reactions and reagents used to overcome the
synthetic challenges posed by the Aflavazole molecule.[3][4]
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Reaction ] ] o
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double bond.
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Electrocyclization /
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Forms the

pentasubstituted

Aromatization DDQ aromatic ring via a
cascade reaction.
Final Steps Reductive Cleavage TiCla, EtsSiH
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protecting group.

Desulfonation

Mg, MeOH

Completes the
synthesis to yield the

final natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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